Metarrestin (ML-246) is a first-in-class, orally bioavailable small molecule inhibitor specifically designed to target the perinucleolar compartment (PNC). [] The PNC is a subnuclear body found predominantly in highly malignant cancer cells and is strongly correlated with metastatic potential. [, ] Metarrestin is not naturally occurring and was discovered through high-throughput screening and subsequent chemical optimization efforts. [] Its primary role in scientific research is as a tool to study the role of the PNC in cancer progression and metastasis, and to explore its potential as a novel therapeutic target. [, ]
The synthesis of Metarrestin starts from a pyrrolopyrimidine scaffold. [] The optimization process involved exploring structure-activity relationships by modifying various structural elements of the initial hit compound. [] This iterative process led to the identification of key structural features necessary for PNC reduction activity. [] While specific details of the synthetic route and parameters are not available in the provided abstracts, the research highlights achieving desirable drug-like properties, including good bioavailability, with Metarrestin. []
Metarrestin's primary mechanism of action involves the disruption of the PNC, a subnuclear structure linked to cancer cell metastatic behavior. [] The compound effectively disassembles PNCs in various cancer cell lines at submicromolar concentrations without affecting cell viability. [] This disassembly leads to significant and reversible changes in the nucleolar structure and inhibits RNA polymerase I (Pol I) transcription. [] Studies suggest that Metarrestin might achieve this effect by interacting with the translation elongation factor eEF1A2, impacting both PNC integrity and nucleolar structure. [, ] While the exact interaction details remain under investigation, this interaction appears crucial for Metarrestin's observed anti-metastatic effects. []
PNC Disassembly and Metastasis Inhibition: Metarrestin effectively disassembles PNCs and consequently inhibits the invasive and metastatic capabilities of various cancer cells in vitro and in vivo. [, ] This effect is observed in models of prostate cancer, pancreatic cancer, breast cancer, and ovarian cancer. [, , , ]
Mechanistic Studies: Metarrestin serves as a valuable tool for investigating the link between PNC integrity, nucleolar structure, and Pol I transcription in cancer cells. [] Its ability to disrupt these processes without affecting cell viability makes it a powerful tool for elucidating the role of PNCs in cancer progression. [, ]
Preclinical Drug Development: The promising preclinical results, particularly the anti-metastatic activity and favorable safety profile observed in animal models, led to the clinical translation of Metarrestin. [, ] A first-in-human phase I clinical trial (NCT04222413) is currently underway to evaluate its safety and pharmacokinetic profile in humans with metastatic solid tumors. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6